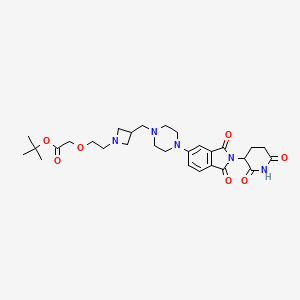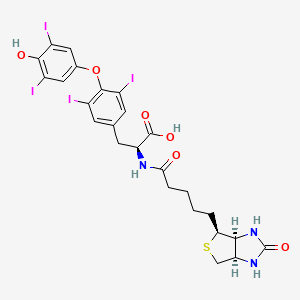
Biotin-(L-Thyroxine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-(L-Thyroxine) is a conjugate of biotin and L-thyroxine, combining the properties of both compounds. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose. L-thyroxine, on the other hand, is a synthetic form of the thyroid hormone thyroxine, used primarily in the treatment of hypothyroidism. The conjugation of biotin with L-thyroxine aims to leverage the benefits of both compounds, potentially enhancing their biological activity and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-(L-Thyroxine) typically involves the N-acylation of N-(3-aminopropyl)biotin amide with the N-hydroxysuccinimide ester of N-acetyl thyroxine. This reaction is carried out under controlled conditions to ensure the formation of the desired conjugate. The reaction conditions often include the use of organic solvents and specific temperature and pH settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of Biotin-(L-Thyroxine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high yield. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and composition of the final product .
化学反応の分析
Types of Reactions
Biotin-(L-Thyroxine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Biotin-(L-Thyroxine), as well as various substituted compounds. These products can exhibit different biological activities and therapeutic potentials .
科学的研究の応用
Biotin-(L-Thyroxine) has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of biotin-streptavidin interactions and as a model for conjugate chemistry.
Biology: It is employed in the investigation of thyroid hormone functions and biotin-dependent metabolic pathways.
Medicine: Biotin-(L-Thyroxine) is explored for its potential therapeutic applications in treating thyroid disorders and metabolic diseases.
Industry: The compound is used in the development of diagnostic assays and as a reagent in biochemical research
作用機序
The mechanism of action of Biotin-(L-Thyroxine) involves its interaction with specific molecular targets and pathways. The biotin moiety interacts with biotin-binding proteins, such as streptavidin, while the L-thyroxine moiety binds to thyroid hormone receptors. This dual interaction can enhance the compound’s biological activity and therapeutic potential. The conjugate can modulate metabolic processes, influence gene expression, and regulate thyroid hormone levels .
類似化合物との比較
Similar Compounds
Biotin: A water-soluble vitamin involved in metabolic processes.
L-Thyroxine: A synthetic thyroid hormone used in hypothyroidism treatment.
Biotinylated Compounds: Various biotinylated molecules used in biochemical research and diagnostics
Uniqueness
Biotin-(L-Thyroxine) is unique due to its dual functionality, combining the properties of both biotin and L-thyroxine. This conjugate offers enhanced biological activity and potential therapeutic applications, making it a valuable tool in scientific research and medicine .
特性
分子式 |
C25H25I4N3O6S |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC名 |
(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C25H25I4N3O6S/c26-13-8-12(9-14(27)22(13)34)38-23-15(28)5-11(6-16(23)29)7-17(24(35)36)30-20(33)4-2-1-3-19-21-18(10-39-19)31-25(37)32-21/h5-6,8-9,17-19,21,34H,1-4,7,10H2,(H,30,33)(H,35,36)(H2,31,32,37)/t17-,18-,19-,21-/m0/s1 |
InChIキー |
MBESIUYYSWNTBV-IWFBPKFRSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


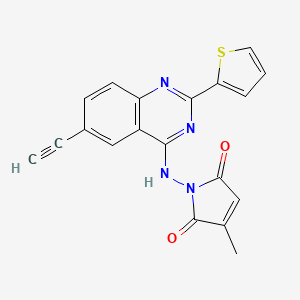
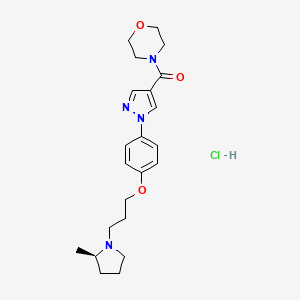

![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
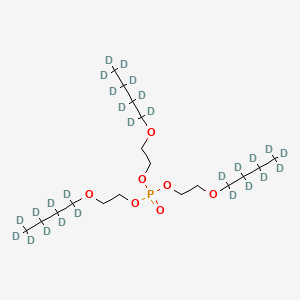
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
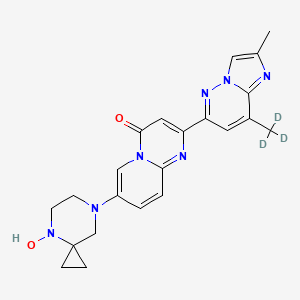
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
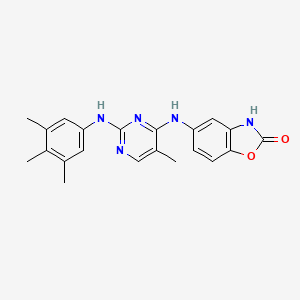
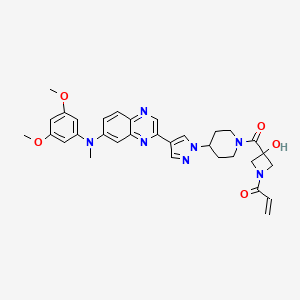
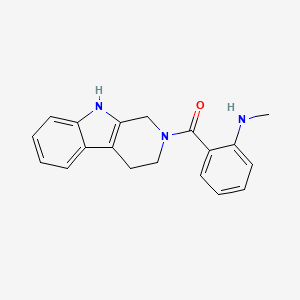
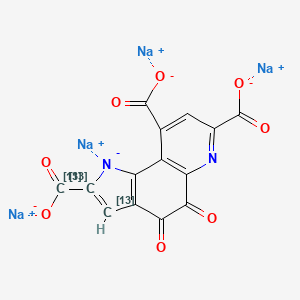
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
